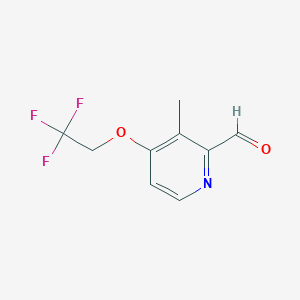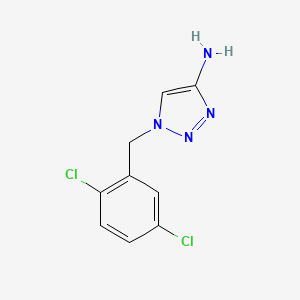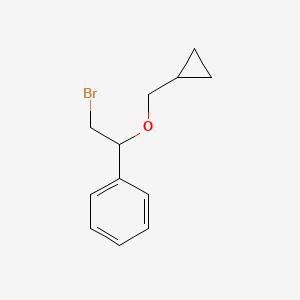![molecular formula C11H17ClN2O2 B13482093 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, a methoxy group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with methylamine to yield N-methyl-2-methoxybenzamide.
Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group. This can be achieved through the reaction of the benzamide with (S)-1-chloro-2-propanamine under basic conditions to yield the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid hydrochloride
- 5-[(1S)-1-aminoethyl]-2-methoxybenzamide
Uniqueness
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride is unique due to the presence of both the methoxy and N-methyl groups, which confer specific chemical and biological properties. These structural features distinguish it from similar compounds and contribute to its specific applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H17ClN2O2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7(12)8-4-5-10(15-3)9(6-8)11(14)13-2;/h4-7H,12H2,1-3H3,(H,13,14);1H/t7-;/m0./s1 |
InChI Key |
ZBCASDSWAQHORM-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)NC)N.Cl |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C(=O)NC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


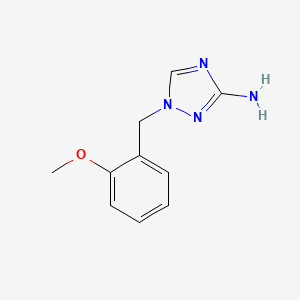
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
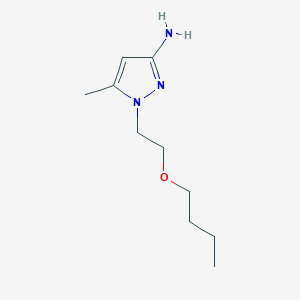
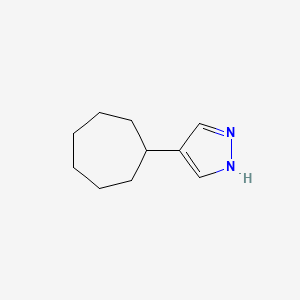



![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)

